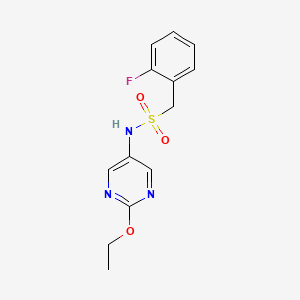![molecular formula C10H15NO2S B6429127 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide CAS No. 1705920-31-5](/img/structure/B6429127.png)
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes that can be used in various applications. It is also believed to have antioxidant properties, which can be used in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have anti-inflammatory, anti-microbial, and anti-oxidant properties. It is also believed to have a protective effect against oxidative damage and to modulate the activity of various enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is easily soluble in water, making it easy to work with in a laboratory setting. It also has a relatively low toxicity, making it suitable for use in various types of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not very stable in air and is prone to oxidation, which can affect the accuracy of results. Additionally, it has a relatively low solubility in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
Future research into N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide could explore its potential applications in drug development and medicinal chemistry. Additionally, further research could explore its potential as an antioxidant and its ability to modulate enzymes. Additionally, further research could explore its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could explore its potential as a precursor for the synthesis of various polymers and other materials.
Méthodes De Synthèse
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide can be synthesized through a condensation reaction of 5-methylthiophene-2-carboxaldehyde and 2-methoxyethanol in the presence of an acid catalyst. The reaction is typically carried out in an aqueous medium, with a molar ratio of 1:1 for the reactants. The reaction is typically carried out at a temperature of 60-80°C for a period of 8-12 hours. The product is then isolated and purified through a series of recrystallization steps.
Applications De Recherche Scientifique
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide is used in a variety of scientific research applications, including drug development, medicinal chemistry, and materials science. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In drug development, this compound is used as a starting material for the synthesis of various compounds, such as thiophene derivatives and heterocyclic compounds. In medicinal chemistry, it is used as a building block for the synthesis of various medicinal compounds. In materials science, this compound is used as a precursor for the synthesis of various polymers and other materials.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-4-5-10(14-7)9(13-3)6-11-8(2)12/h4-5,9H,6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVJGFZBBJYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429056.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![5-(furan-2-yl)-N-{[2-(thiophen-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6429104.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)


